molecular formula C48H40O4Si4 B1329330 Octaphenylcyclotetrasiloxane CAS No. 546-56-5

Octaphenylcyclotetrasiloxane

Cat. No.: B1329330
CAS No.: 546-56-5
M. Wt: 793.2 g/mol
InChI Key: VSIKJPJINIDELZ-UHFFFAOYSA-N
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Description

Octaphenylcyclotetrasiloxane: is a chemical compound with the formula C₄₈H₄₀O₄Si₄ . It is a member of the cyclotetrasiloxane family, characterized by a cyclic structure consisting of alternating silicon and oxygen atoms, with phenyl groups attached to the silicon atoms . This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaphenylcyclotetrasiloxane can be synthesized through the hydrolysis of diphenyldichlorosilane or diphenyldialkoxysilanes . The reaction typically involves the following steps:

    Hydrolysis of Diphenyldichlorosilane: Diphenyldichlorosilane is reacted with water in the presence of a base catalyst to form diphenylsilanediol.

    Cyclization: The diphenylsilanediol undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the base-catalyzed hydrolysis of dialkoxydiphenylsilanes or dialkoxymethylphenylsilanes in a solvent where the product is sparingly soluble or insoluble . This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Octaphenylcyclotetrasiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products:

    Oxidation Products: Silanols and siloxanes.

    Substitution Products: Compounds with different functional groups replacing the phenyl groups.

Scientific Research Applications

Octaphenylcyclotetrasiloxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of octaphenylcyclotetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable siloxane bonds and its hydrophobic nature, which allows it to interact with organic molecules and surfaces .

Comparison with Similar Compounds

    Tetraphenylcyclotetrasiloxane: Similar structure but with fewer phenyl groups.

    Hexaphenylcyclotetrasiloxane: Contains six phenyl groups instead of eight.

Uniqueness: Octaphenylcyclotetrasiloxane is unique due to its high phenyl content, which imparts distinct physical and chemical properties, such as increased thermal stability and hydrophobicity .

Properties

IUPAC Name

2,2,4,4,6,6,8,8-octakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C48H40O4Si4/c1-9-25-41(26-10-1)53(42-27-11-2-12-28-42)49-54(43-29-13-3-14-30-43,44-31-15-4-16-32-44)51-56(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50-53,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H
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InChI Key

VSIKJPJINIDELZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
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Molecular Formula

C48H40O4Si4
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Related CAS

84866-78-4
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID5052206
Record name Octaphenylcyclotetrasiloxane
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Molecular Weight

793.2 g/mol
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Physical Description

Liquid, White crystalline powder; [Alfa Aesar MSDS]
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
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Record name Octaphenylcyclotetrasiloxane
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CAS No.

546-56-5
Record name Octaphenylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
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Record name Octaphenylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
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Record name Octaphenylcyclotetrasiloxane
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Record name Octaphenylcyclotetrasiloxane
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Synthesis routes and methods

Procedure details

A mixture of 510 g of diphenyldichlorosilane in 500 ml of acetone was added dropwise in the course of 3 hours to a hot solution, at 60° C, of 340 g of KOH in 1 l of water, while stirring vigorously. The acetone and a little water were then distilled off and, after cooling the residue, the crystalline octaphenylcyclotetrasiloxane was filtered off and washed with water. After drying, 376 g (94% yield) of octaphenylcyclotetrasiloxane of melting point 187° C (metastable crystal modification) were obtained. After recrystallization from toluene, the product had a melting point of 201° C.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octaphenylcyclotetrasiloxane
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Customer
Q & A

Q1: What is Octaphenylcyclotetrasiloxane (OPCTS) and what is its molecular formula?

A1: this compound (OPCTS) is a cyclic siloxane compound composed of a four-membered siloxane ring with a phenyl group attached to each silicon atom. Its molecular formula is C48H40O4Si4. [, , , ]

Q2: What are some of the key structural features of OPCTS?

A2: OPCTS exists in different polymorphs. At room temperature, a triclinic form is observed, transitioning to a monoclinic form at higher temperatures. [, ] The siloxane ring in OPCTS can adopt different conformations depending on the polymorph. For instance, the triclinic form exhibits a nearly planar ring, while the monoclinic form shows significant deviations from planarity. [] The phenyl substituents attached to the silicon atoms can also adopt various orientations relative to the siloxane ring, influencing its packing and ultimately its properties. [, ]

Q3: What is the significance of the different polymorphs of OPCTS?

A3: The existence of different polymorphs in OPCTS leads to variations in its physical properties, such as melting point, enthalpy of fusion, and molecular packing. [, ] For instance, the monoclinic polymorph exhibits a higher melting point compared to the triclinic form. [, ] Understanding these polymorphic transformations is crucial for controlling the material's behavior in different applications.

Q4: What makes OPCTS interesting from a material science perspective?

A4: OPCTS exhibits a unique combination of properties including high thermal stability, low melting entropy, and the ability to form a plastic crystalline mesophase at high temperatures. [, , ] This mesophase, characterized by rotational freedom of molecules within a crystalline lattice, makes OPCTS a potential candidate for applications in areas like organic electronics and drug delivery. []

Q5: How is OPCTS synthesized?

A5: OPCTS can be synthesized through various methods. One common approach involves the ring-opening polymerization of diphenylsilanediol in the presence of catalysts like sodium hydroxide or sulfuric acid. [, , ] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product. Another method utilizes dichlorodiphenylsilane as a starting material, hydrolyzed to diphenylsilanediol, which then undergoes cyclotetramerization. []

Q6: What are the typical yields achieved in OPCTS synthesis?

A6: The yield of OPCTS synthesis can vary depending on the chosen method and reaction conditions. Optimized procedures report yields up to 90% for both the diphenylsilanediol and dichlorodiphenylsilane routes. []

Q7: How is the purity of synthesized OPCTS assessed?

A7: Various analytical techniques are employed to assess the purity of OPCTS, including FTIR spectroscopy, 1H NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC). [, , , ] These techniques provide information about the molecular structure and the presence of impurities.

Q8: What are some notable applications of OPCTS?

A8: OPCTS has shown promise in various applications:

  • Porous Polymer Synthesis: OPCTS serves as a building block for synthesizing luminescent porous organosilicon polymers (LPOPs) with narrow pore-size distribution and high surface area. These LPOPs exhibit potential for cell imaging, explosive detection, and Fe3+ sensing applications. []
  • Silicone Elastomer Modification: Blending polydimethylsiloxane (PDMS) elastomers with poly(dimethylsiloxane-co-methylphenylsiloxane) copolymers, prepared using OPCTS as a starting material, enhances the electro-mechanical properties of the resulting material. This enhancement makes these elastomers suitable for applications requiring high dielectric strength and flexibility. []
  • Drug Delivery: The unique phase behavior of OPCTS, particularly its ability to form a plastic crystal, makes it a potential candidate for drug delivery systems. [] Research is ongoing to explore its potential for controlled release formulations.
  • Adhesion Promoter: Trisilanolphenyl-POSS, a derivative of OPCTS, exhibits potential as an adhesion promoter. Studies investigating the influence of ions on its adhesion properties are underway. []

Q9: Can OPCTS be used to modify the properties of other materials?

A9: Yes, incorporating OPCTS into other materials can alter their properties. For instance, doping sol-gel derived tetramethoxysilane (TMOS) glasses with small amounts of OPCTS leads to a narrower pore size distribution in the resulting glass. [] This modification in pore structure can be beneficial for applications requiring controlled porosity, such as catalysis and separation.

Q10: How does OPCTS behave at high temperatures?

A10: OPCTS exhibits interesting thermal behavior. It undergoes a solid-to-solid phase transition at 76.6°C (from the triclinic to the monoclinic form) and then melts at 204.9°C. [] The low entropy of melting suggests considerable molecular motion within the solid phase, even below its melting point. [] Above 189.5°C, OPCTS transitions into a plastic crystalline mesophase, characterized by long-range positional order but high rotational freedom of molecules. [, ]

Q11: What insights have been gained from studying the molecular motions in OPCTS?

A11: Quasielastic neutron scattering and proton NMR studies have provided insights into the dynamic behavior of OPCTS molecules. [, ] These studies revealed that the phenyl groups in OPCTS undergo large-amplitude oscillations, even in the solid phase. [] The siloxane ring also exhibits flexibility, undergoing deformations that facilitate the motion of the phenyl groups. [] In the liquid phase, the entire molecule exhibits rotational diffusion, behaving like a symmetric top with distinct diffusion constants for motions about and perpendicular to its axis. []

Q12: How does the structure of OPCTS relate to its ability to form a plastic crystal?

A12: The ability of OPCTS to form a plastic crystal is attributed to its molecular symmetry and the conformational flexibility of its siloxane ring and phenyl substituents. [, ] The nearly spherical shape of the molecule, coupled with the dynamic disorder arising from the rotations of phenyl groups and ring flexibility, facilitates its packing into a mesophase with long-range positional order but rotational freedom. []

Q13: What are the key considerations for the future development and application of OPCTS?

A14: * Controlling Polymorphism: Developing methods to control the formation and stability of desired OPCTS polymorphs is crucial for tailoring its properties for specific applications. []* Exploring New Applications: The unique properties of OPCTS, such as its plastic crystalline phase and ability to form porous polymers, warrant further exploration for applications in diverse fields, including drug delivery, sensing, and advanced materials. * Environmental Impact Assessment: Comprehensive studies are needed to evaluate the potential environmental risks and degradation pathways of OPCTS and its degradation products. [, ]

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